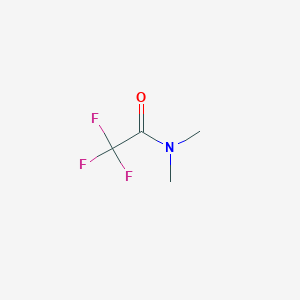

2,2,2-Trifluoro-N,N-dimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511705. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWKMLIVXELSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325570 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-87-1 | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide (CAS No. 1547-87-1). A versatile fluorinated solvent and reagent, its unique properties, imparted by the trifluoromethyl group, make it a subject of interest in various chemical and pharmaceutical applications. This document collates available data on its physicochemical characteristics, offers detailed experimental protocols for their determination, and includes a summary of its synthesis and safety information. All quantitative data are presented in structured tables for ease of reference, and logical workflows are illustrated using diagrams.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] The presence of the highly electronegative trifluoromethyl group significantly influences its physical and chemical properties, enhancing its polarity and thermal stability.[1][2]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound based on collated data.

| Property | Value | Reference |

| Molecular Formula | C4H6F3NO | [1][3][4] |

| Molecular Weight | 141.09 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | Not available | [4] |

| Property | Value | Temperature (°C) | Pressure | Reference |

| Boiling Point | 135-137 °C | Not Specified | [1] | |

| 132 °C | 760 mmHg | |||

| Density | 1.26 g/cm³ | Not Specified | [1][4] | |

| Refractive Index | 1.36 | 20 | [4] | |

| Flash Point | 37 °C | |||

| Vapor Pressure | 8.64 mmHg | 25 |

Solubility

| Solvent | Anticipated Solubility |

| Water | Soluble[5] |

| Ethanol | Miscible |

| Acetone | Miscible |

| Dichloromethane | Miscible |

| Toluene | Miscible |

| Hexane | Likely miscible to partially miscible |

Note: The miscibility in organic solvents is an educated estimation based on the properties of analogous compounds and should be experimentally verified.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a dimethylamine source with an activated trifluoroacetyl group, such as trifluoroacetic anhydride.[1]

Reaction: (CF₃CO)₂O + 2(CH₃)₂NH → CF₃CON(CH₃)₂ + (CH₃)₂NH₂⁺CF₃COO⁻

Procedure:

-

In a well-ventilated fume hood, a flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with a solution of dimethylamine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

The flask is cooled in an ice bath.

-

Trifluoroacetic anhydride is added dropwise from the dropping funnel to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

References

- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nano.pitt.edu [nano.pitt.edu]

- 7. acs.org [acs.org]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide

CAS Number: 1547-87-1

This technical guide provides an in-depth overview of 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated organic compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and applications.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid known for its high polarity and utility as a solvent.[1] The presence of the trifluoromethyl group significantly influences its chemical and physical properties.[2]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆F₃NO | [1][2][3][4] |

| Molecular Weight | 141.09 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Boiling Point | 132-137 °C | [2][5][7][8] |

| Density | 1.230 - 1.264 g/cm³ | [2][5][7][8] |

| Refractive Index | 1.36 - 1.363 | [7][8][9] |

| Flash Point | 37 °C | [7] |

| Solubility | Miscible with many organic solvents such as acetone and ethanol; low solubility in water. | [1][6] |

| Identifier | Value | Source(s) |

| CAS Number | 1547-87-1 | [1][3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | CN(C)C(=O)C(F)(F)F | [1][3][10] |

| InChI Key | WXBWKMLIVXELSF-UHFFFAOYSA-N | [3][10] |

| MDL Number | MFCD00043555 | [8][9][11] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of dimethylamine with a trifluoroacetylating agent.[2] The strong electrophilic character of the trifluoroacetyl group is a key factor in these reactions.[2]

Experimental Protocol 1: Synthesis from Trifluoroacetyl Chloride and Dimethylamine

This method relies on the nucleophilic attack of dimethylamine on the highly reactive trifluoroacetyl chloride.[2]

Materials:

-

Trifluoroacetyl chloride

-

Dimethylamine

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Under an inert and anhydrous atmosphere, dissolve dimethylamine in the chosen anhydrous solvent in a reaction vessel equipped with a stirring mechanism and cooling capabilities.

-

Cool the solution to a suitable temperature (e.g., 0 °C) to control the exothermic reaction.

-

Slowly bubble gaseous trifluoroacetyl chloride through the dimethylamine solution or add it dropwise as a condensed liquid while maintaining the temperature.[2]

-

The reaction proceeds via a nucleophilic substitution mechanism.[2]

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure completion.

-

The resulting product, this compound, can be isolated and purified using standard techniques such as distillation.

Experimental Protocol 2: Synthesis from Trifluoroacetic Anhydride and N,N-dimethylacetamide

This alternative route involves the reaction of N,N-dimethylacetamide with trifluoroacetic anhydride.[2]

Materials:

-

N,N-dimethylacetamide

-

Trifluoroacetic anhydride

Procedure:

-

In a suitable reaction vessel, combine N,N-dimethylacetamide and trifluoroacetic anhydride.

-

The reaction is initiated by the nucleophilic attack of the nitrogen atom of N,N-dimethylacetamide on one of the carbonyl carbons of trifluoroacetic anhydride.[2]

-

This leads to the formation of a tetrahedral intermediate which subsequently collapses.[2]

-

The acetyl group of N,N-dimethylacetamide is substituted by a trifluoroacetyl group, yielding this compound and acetic anhydride as a byproduct.[2]

-

The product can be purified from the reaction mixture by fractional distillation.

Chemical Reactivity and Mechanisms

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the three fluorine atoms. This inductive effect polarizes the carbonyl group, making the carbonyl carbon a potent electrophilic center and susceptible to attack by various nucleophiles.[2] While the carbonyl carbon is electrophilic, the amide nitrogen has a lone pair of electrons, giving the molecule nucleophilic potential as well.[2]

A significant dynamic feature of this compound is the hindered rotation around the C-N amide bond due to its partial double bond character. This phenomenon can be studied using variable-temperature NMR (VT-NMR) spectroscopy, which allows for the determination of the kinetic and thermodynamic parameters of this rotational barrier.[2]

Applications in Research and Development

This compound serves as a versatile compound in various scientific and industrial domains.

-

Synthetic Chemistry: It is a valuable building block for introducing the trifluoromethyl group into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and binding affinity.[2]

-

Solvent: Its high polarity and ability to dissolve a wide range of substrates make it an effective solvent for organic reactions.[1][2]

-

Materials Science: The trifluoroacetamide moiety can be incorporated into polymers to improve thermal stability and chemical resistance.[2] It has also been explored as an electrolyte additive for lithium-ion and sodium-sulfur batteries to enhance performance and stability.[6][12]

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as an irritant to the skin, eyes, and respiratory system.[3][12]

GHS Hazard Information

-

Pictograms: Flame, Exclamation Mark

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[7]

-

P233: Keep container tightly closed.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

It is imperative to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] Store in a cool, dry place away from ignition sources.[7]

Spectroscopic Data

Structural elucidation of this compound is primarily achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for confirming the structure and studying the dynamic behavior of the molecule, particularly the hindered rotation around the C-N amide bond.[2]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[3]

Biological Activity

There is limited documented direct pharmacological activity for this compound. Its biological relevance primarily stems from its use as a building block in the synthesis of biologically active molecules and as a solvent in biological assays.[12] However, it is classified as an irritant, and appropriate safety precautions should be taken to avoid exposure.[12] It should be noted that its non-fluorinated analog, N,N-dimethylacetamide (DMAc), is an FDA-approved solvent but has been shown to have cytotoxic effects and can impair spermatogenesis in animal studies.[14][15]

This document provides a comprehensive summary of the technical information available for this compound. For further details, consulting the cited references is recommended.

References

- 1. CAS 1547-87-1: N,N-Dimethyltrifluoroacetamide | CymitQuimica [cymitquimica.com]

- 2. This compound | 1547-87-1 | Benchchem [benchchem.com]

- 3. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1547-87-1 | N,N-Dimethyl trifluoroacetamide - Alachem Co., Ltd. [alachem.co.jp]

- 5. AB146833 | CAS 1547-87-1 – abcr Gute Chemie [abcr.com]

- 6. N,N-Dimethyltrifluoroacetamide | 1547-87-1 [chemicalbook.com]

- 7. 1547-87-1 this compound AKSci V3509 [aksci.com]

- 8. 1547-87-1 Cas No. | N,N-Dimethyltrifluoroacetamide | Apollo [store.apolloscientific.co.uk]

- 9. labproinc.com [labproinc.com]

- 10. This compound (1547-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. 1547-87-1|this compound|BLD Pharm [bldpharm.com]

- 12. Buy this compound | 1547-87-1 [smolecule.com]

- 13. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated amide of significant interest in the pharmaceutical, agrochemical, and materials science sectors. This document details the core methodologies, including reaction mechanisms, experimental protocols, and purification techniques. Quantitative data is summarized for comparative analysis, and key reaction pathways and workflows are visualized to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound, a colorless to pale yellow liquid, is a versatile fluorinated organic compound. The presence of the trifluoromethyl group imparts unique properties, including high thermal stability, chemical resistance, and the ability to influence the pharmacokinetic profiles of bioactive molecules. These characteristics make it a valuable solvent, reagent, and building block in various scientific disciplines. This guide focuses on the most prevalent and practical laboratory-scale syntheses of this important compound.

Core Synthetic Methodologies

The synthesis of this compound is primarily achieved through the trifluoroacetylation of dimethylamine or its synthetic equivalents. The three main approaches involve the use of trifluoroacetyl chloride, trifluoroacetic anhydride, or ethyl trifluoroacetate as the trifluoroacetylating agent.

Synthesis from Trifluoroacetyl Chloride and Dimethylamine

This method is a widely utilized approach that relies on the reaction of a dimethylamine source with the highly reactive trifluoroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Pathway:

Caption: Reaction of Trifluoroacetyl Chloride with Dimethylamine.

Experimental Protocol:

-

Materials:

-

Trifluoroacetyl chloride

-

Dimethylamine (gas or solution in a suitable solvent like THF or ether)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine)

-

-

Procedure:

-

A solution of dimethylamine and a tertiary amine base in an anhydrous aprotic solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Trifluoroacetyl chloride is slowly added to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

-

The resulting mixture, containing the product and triethylamine hydrochloride precipitate, is filtered.

-

The filtrate is washed sequentially with dilute aqueous acid (e.g., 1N HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is 135-137 °C.

-

Synthesis from Trifluoroacetic Anhydride and N,N-Dimethylacetamide

This method involves the acylation of N,N-dimethylacetamide with trifluoroacetic anhydride. The reaction proceeds through the formation of a mixed anhydride intermediate.

Reaction Pathway:

Caption: Synthesis via Trifluoroacetic Anhydride.

Experimental Protocol:

-

Materials:

-

Trifluoroacetic anhydride

-

N,N-Dimethylacetamide

-

Methylene chloride (or another suitable aprotic solvent)

-

-

Procedure:

-

To a stirring solution of N,N-dimethylacetamide in methylene chloride at 0 °C, trifluoroacetic anhydride is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated and washed with 1N hydrochloric acid and saturated sodium bicarbonate solution.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification:

-

The resulting residue can be purified by vacuum distillation to yield the final product.

-

Synthesis from Ethyl Trifluoroacetate and Dimethylamine

This approach involves the aminolysis of ethyl trifluoroacetate with dimethylamine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Reaction Pathway:

Caption: Synthesis from Ethyl Trifluoroacetate.

Experimental Protocol:

-

Materials:

-

Ethyl trifluoroacetate

-

Dimethylamine (solution in ethanol or other suitable solvent)

-

Triethylamine (optional, as a base)

-

Ethanol (as a solvent)

-

-

Procedure:

-

A solution of dimethylamine in ethanol is prepared in a reaction vessel.

-

Ethyl trifluoroacetate and triethylamine are slowly added to the solution.

-

The mixture is stirred at room temperature under an inert atmosphere for approximately 2.5 hours.[1]

-

Volatile components are removed under vacuum.

-

The resulting residue is dissolved in a suitable organic solvent like ethyl acetate and washed with 5% HCl.[1]

-

The organic fraction is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[1]

-

-

Purification:

-

The crude product can be purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₆F₃NO | |

| Molecular Weight | 141.09 g/mol | |

| Boiling Point | 135-137 °C | |

| Density | 1.26 g/cm³ | |

| Appearance | Colorless to pale yellow liquid | |

| Purity (Commercial) | >98.0% (GC) | |

| Reported Yield (from Ethyl Trifluoroacetate) | Up to 100% (for a similar trifluoroacetamide) | [1] |

| Reported Yield (General Trifluoroacetylation) | 70-90% |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General Experimental Workflow.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the N-methyl groups.

-

¹⁹F NMR will exhibit a singlet for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration will be present.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to assess the purity of the compound, while MS will show the molecular ion peak and characteristic fragmentation patterns.

-

Conclusion

This technical guide has detailed the principal synthetic routes for this compound, providing experimental protocols and comparative data. The choice of a particular synthetic method will depend on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorinated compound.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2,2,2-Trifluoro-N,N-dimethylacetamide, a fluorinated organic compound of significant interest in chemical synthesis and pharmaceutical development. The document details its chemical properties, synthesis, and key applications, supported by experimental protocols and data.

Core Molecular and Physical Properties

This compound is a colorless to pale yellow liquid.[1] The incorporation of the trifluoromethyl group (-CF3) significantly influences its chemical and physical properties compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAC). The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a versatile reagent in organic synthesis.

A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C4H6F3NO[1][2][3][4][5] |

| Molecular Weight | 141.09 g/mol [1][2][3][4][5] |

| CAS Number | 1547-87-1[1][3][4][6] |

| Boiling Point | 132 - 137 °C[1][4] |

| Density | 1.23 - 1.26 g/cm³[1][4] |

| Refractive Index | 1.36[3][4] |

| Appearance | Colorless to pale yellow liquid[1][3][4] |

| InChIKey | WXBWKMLIVXELSF-UHFFFAOYSA-N[1][2][4][5] |

| SMILES | CN(C)C(=O)C(F)(F)F[2][5] |

Synthesis and Chemical Reactivity

2.1. General Synthesis

The primary synthetic route to this compound involves the reaction of a dimethylamine source with an activated trifluoroacetyl group.[1] A common method is the Schotten-Baumann reaction between trifluoroacetyl chloride and dimethylamine.[7] This established method provides a reliable pathway to the compound.

Caption: General synthetic pathway for this compound.

2.2. Chemical Reactivity

The trifluoroacetyl group confers unique reactivity to the molecule. The three fluorine atoms are strongly electron-withdrawing, which polarizes the carbonyl group and makes the carbonyl carbon highly electrophilic.[1] This property makes the compound an effective trifluoroacetylating agent and susceptible to attack by various nucleophiles, such as organolithium reagents.[1] While the carbonyl carbon is electrophilic, the lone pair of electrons on the amide nitrogen gives the molecule potential nucleophilic character as well.[1]

Applications in Research and Development

This compound serves multiple roles in modern organic and medicinal chemistry.

-

Fluorinated Building Block: It is used to introduce the trifluoromethyl group into molecules, a common strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.[1]

-

Specialty Solvent: Its unique properties, including high thermal stability, make it a useful solvent in specific applications.[1][8][9] The related compound, N,N-dimethylacetamide (DMAC), is an FDA-approved solvent used to improve the solubility of lipophilic and high molecular weight drugs.[10]

-

Synthetic Reagent: It participates in various transition metal-catalyzed reactions and is a valuable reagent for trifluoroacetylation.[1][8]

Experimental Protocols

4.1. Spectroscopic Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound.[1] A key dynamic feature observable by variable-temperature (VT) NMR is the hindered rotation around the C-N amide bond, which has partial double bond character.[1] As temperature increases, the rate of this rotation accelerates. Detailed analysis of the NMR line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of this rotational barrier.[1]

4.2. Example Protocol: Trifluoroacetylation of an Organolithium Intermediate

The following protocol illustrates the use of this compound as a trifluoroacetylating agent. This reaction is adapted from a procedure described by Tokyo Chemical Industry Co., Ltd.[8]

Objective: To synthesize a trifluoroacetylated compound from an oxazole derivative via lithiation.

Materials:

-

2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi), 1.7 M in pentane

-

This compound

-

Water, 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄)

-

Silica (SiO₂) for flash chromatography

Procedure:

-

Dissolve the starting oxazole derivative (1 equivalent) in anhydrous THF (8 mL / 0.268 mmol).

-

Cool the solution to -78 °C under an argon atmosphere.

-

Add t-BuLi (1.3 equivalents) dropwise.

-

Stir the reaction mixture for 1 hour at -40 °C to form the organolithium intermediate.

-

Cool the mixture back down to -78 °C.

-

Add this compound (2 equivalents).

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water (3 mL) followed by 2M HCl (2 mL).

-

Extract the aqueous mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NaCl and dry over Na₂SO₄.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Purify the crude material by flash chromatography on silica gel (EtOAc/hexanes) to yield the final trifluoroacetylated product (58% yield).[8]

Caption: Workflow for a trifluoroacetylation reaction using this compound.

References

- 1. This compound | 1547-87-1 | Benchchem [benchchem.com]

- 2. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. N,N-Dimethyltrifluoroacetamide | 1547-87-1 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound (1547-87-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide: Physicochemical Properties and Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 2,2,2-Trifluoro-N,N-dimethylacetamide, a versatile solvent and reagent. It includes detailed experimental protocols for the determination of its boiling point and density, crucial parameters for its application in research and development.

Physicochemical Data

The boiling point and density of this compound are critical for its use in various chemical processes, including as a solvent in pharmaceutical and agrochemical synthesis.[1] The trifluoromethyl group significantly influences its polarity and solvation capabilities.[1]

| Property | Value | Source |

| Boiling Point | 132 °C | |

| 135-137 °C | [2] | |

| 136 °C | [1][3][4] | |

| Density | 1.26 g/cm³ | [2] |

| 1.26 g/mL | [2] | |

| 1.26 (Specific Gravity) | [1][3][5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental for the characterization of pure compounds.[6] The following sections detail the methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a pure substance, the boiling point is a constant at a given pressure.[6]

Method 1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or other heat source

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount of this compound into a small test tube or fusion tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube filled with a heating bath fluid, ensuring the sample is level with the thermometer bulb.

-

Gently heat the side arm of the Thiele tube.[8]

-

Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils and its vapor pressure exceeds the atmospheric pressure.[8]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

Method 2: Distillation Method

This method is suitable for larger volumes and can also be used for purification.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Place a volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the distillation flask.

-

The liquid will begin to boil and the vapor will travel into the condenser.

-

The temperature will rise and then stabilize. This constant temperature is the boiling point of the liquid.[6]

-

Record the temperature at which the liquid is distilling at a steady rate.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Method: Volumetric and Gravimetric Measurement

This is a straightforward and common method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder or pycnometer (density bottle)

-

Analytical balance

-

Sample of this compound

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer and record it as m₁.[9]

-

Add a known volume (V) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the combined mass of the container and the liquid and record it as m₂.[9][10]

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty container from the combined mass: m = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m/V.[9]

-

For higher accuracy, repeat the measurement several times and calculate the average density.[9][10] It is also important to record the temperature at which the measurement is taken, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1547-87-1 | Benchchem [benchchem.com]

- 3. This compound | 1547-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. vernier.com [vernier.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2,2,2-Trifluoro-N,N-dimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-N,N-dimethylacetamide is a fluorinated amide that is gaining significant interest across the chemical, pharmaceutical, and materials science sectors. Its unique combination of a highly polar amide group and a trifluoromethyl moiety imparts a range of desirable properties, including high thermal stability and the ability to dissolve a wide array of polar and non-polar compounds.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C4H6F3NO |

| Molecular Weight | 141.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 135-137 °C |

| Density | 1.26 g/cm³ |

Solubility in Organic Solvents

The following table summarizes the expected solubility of this compound in various classes of organic solvents based on these inferences. It is important to note that these are qualitative assessments, and experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Limited/Immiscible |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility determination, standardized experimental methods are crucial. The following protocols outline two common approaches for assessing the solubility of a compound like this compound.

Method 1: Visual Miscibility Assessment (Qualitative)

This method provides a rapid, qualitative determination of whether a substance is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

A range of organic solvents

-

Small, clear glass vials with caps

-

Calibrated pipettes

Procedure:

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry vial.

-

Incrementally add known volumes of this compound to the solvent, capping and vortexing the vial after each addition.

-

Visually inspect the mixture against a well-lit background for any signs of phase separation, cloudiness, or undissolved droplets.

-

Record the observations at each addition. If a single, clear phase persists after the addition of a significant volume of the amide, the two are considered miscible.

Method 2: Gravimetric Method for Saturated Solutions (Quantitative)

This method determines the solubility of a compound in a solvent at a specific temperature by creating a saturated solution and measuring the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand at the same temperature until any undissolved material has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-

Transfer the aliquot to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial screening to quantitative analysis.

Caption: A logical workflow for solubility assessment.

Signaling Pathway for Solvent Selection in Drug Formulation

The choice of a solvent is a critical step in drug formulation. The following diagram illustrates a simplified decision-making pathway for selecting a suitable solvent system, considering factors like solubility, toxicity, and stability.

Caption: A decision pathway for solvent selection.

References

The Trifluoroacetamide Group: A Versatile Tool in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental aspect of modern organic synthesis, enabling the selective transformation of complex molecules. Among the arsenal of available protecting groups for amines, the trifluoroacetamide (TFAc) group has emerged as a valuable tool due to its unique stability profile and versatile cleavage conditions. This technical guide provides a comprehensive overview of the stability of trifluoroacetamides, detailed experimental protocols for their formation and cleavage, and a summary of their orthogonality with other common protecting groups.

Core Principles and Stability Profile

Trifluoroacetylation involves the introduction of a trifluoroacetyl group (CF₃CO-) to an amine, forming a trifluoroacetamide. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the chemical properties of the amide bond, rendering it stable under a range of conditions while allowing for mild and selective removal.[1]

Stability in Acidic and Basic Media

A key feature of the trifluoroacetamide group is its remarkable stability in acidic environments and its lability under basic conditions. This dichotomy forms the basis of its utility as an orthogonal protecting group in complex synthetic strategies.

Acidic Conditions: Trifluoroacetamides are exceptionally stable in strongly acidic media.[1] This stability allows for the selective removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, in the presence of a trifluoroacetamide. While specific kinetic data on the hydrolysis of trifluoroacetamides under various acidic conditions is not extensively detailed in the literature, their qualitative stability in reagents like trifluoroacetic acid (TFA) is well-established and a cornerstone of their application in peptide synthesis.

Basic Conditions: In contrast to their stability in acid, trifluoroacetamides are readily cleaved under mild basic conditions.[1] This allows for their removal without affecting acid-labile or other base-stable protecting groups. The rate of cleavage is dependent on the strength of the base, the solvent system, and the temperature.

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield |

| K₂CO₃ or Na₂CO₃ (1.5-3 equiv) | Methanol/Water | Room Temperature | Varies (monitored by TLC/LC-MS) | Quantitative[1] |

| 0.1-0.2 M NaOH or LiOH | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |

| 1 M Pyridine | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |

| Ammonia | Methanol | Not specified | Not specified | Effective[2] |

| Alkaline ion exchange resin | Water or Ethanol/Water | Not specified | Not specified | Effective[2] |

| KOH/Et₃Bn⁺Br⁻ | Water/CH₂Cl₂ or Ether | Not specified | Not specified | Effective[2] |

Table 1: Summary of Basic Cleavage Conditions for Trifluoroacetamides.

Reductive Cleavage

An alternative and efficient method for the deprotection of trifluoroacetamides is reductive cleavage using sodium borohydride (NaBH₄) in a mixed solvent system of ethanol and tetrahydrofuran (THF).[2] This method is particularly useful when basic conditions are not tolerated by other functional groups in the molecule.

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yield |

| NaBH₄ | Ethanol/THF | Not specified | Not specified | Effective[2] |

Table 2: Summary of Reductive Cleavage Conditions for Trifluoroacetamides.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of protecting group strategies. The following sections provide step-by-step protocols for the formation and cleavage of trifluoroacetamides.

Protection of Primary Amines with Trifluoroacetic Anhydride

This protocol describes a general and efficient method for the trifluoroacetylation of a primary amine.

Materials:

-

Amine substrate

-

Trifluoroacetic anhydride (TFAA), 1.1-1.5 equivalents

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen or Argon atmosphere

-

Ice bath

Procedure:

-

Dissolve the amine substrate in a suitable volume of anhydrous DCM or THF under an inert atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter the solution and concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product.

-

If necessary, purify the product by recrystallization or column chromatography.

Deprotection of Trifluoroacetamides using Potassium Carbonate

This protocol outlines a mild and effective method for the cleavage of a trifluoroacetamide group under basic conditions.

Materials:

-

N-trifluoroacetylated compound

-

Potassium carbonate (K₂CO₃), 1.5-3 equivalents

-

Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]

-

Add potassium carbonate (1.5 to 3 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]

-

Once the reaction is complete, neutralize the mixture to a pH of ~7 with 1 M HCl.[1]

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.[1]

Reductive Deprotection of Trifluoroacetamides using Sodium Borohydride

This protocol provides a method for the reductive cleavage of trifluoroacetamides, suitable for substrates sensitive to basic conditions.

Materials:

-

N-trifluoroacetylated compound

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

-

Dissolve the N-trifluoroacetylated compound in a 1:1 mixture of ethanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution. The exact stoichiometry may need to be optimized for the specific substrate.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product as necessary by column chromatography or other suitable methods.

Orthogonality in Protecting Group Strategies

The concept of orthogonality is central to the efficient synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The trifluoroacetamide group exhibits excellent orthogonality with several widely used amine and other functional group protecting groups.

Orthogonality with Acid-Labile Protecting Groups

Trifluoroacetamides are stable to the acidic conditions required to cleave common acid-labile protecting groups. This allows for a hierarchical deprotection strategy in multi-step syntheses.

Caption: Orthogonality of TFAc with acid-labile protecting groups.

Orthogonality with Other Protecting Groups

The trifluoroacetamide group is also orthogonal to other protecting groups that are removed under specific conditions, further expanding its utility in complex synthetic routes.

References

The Strategic Imperative of Fluorine in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development. Once considered a chemical curiosity, fluorine is now a celebrated tool, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom, including a significant portion of blockbuster drugs.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated compounds in pharmaceutical research, detailing their impact on drug properties, methodologies for their study, and their interaction with biological systems.

The Physicochemical Impact of Fluorination: A Quantitative Perspective

The strategic substitution of hydrogen or hydroxyl groups with fluorine can profoundly alter the physicochemical properties of a drug candidate. These modifications are not merely incremental but can be leveraged to overcome significant pharmacokinetic and pharmacodynamic hurdles. The primary effects of fluorination are observed in lipophilicity, metabolic stability, and acidity (pKa).

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by fluorination. While aromatic fluorination generally increases lipophilicity, the effect in aliphatic systems can be more nuanced, sometimes leading to a decrease.[3] The context of the surrounding molecular architecture is paramount in predicting the outcome of fluorination on LogP.

Table 1: Quantitative Impact of Fluorination on Lipophilicity (LogP)

| Parent Compound | Fluorinated Analog | Position of Fluorine | ΔLogP (Fluorinated - Parent) | Reference |

| Isoquinoline | 7-Fluoro-isoquinoline | 7-position | +0.2 | [4] |

| Morphine | Fluoromorphine β-C1 | β-C1 | Increased Lipophilicity | [5] |

| Morphine | Fluoromorphine β-C2 | β-C2 | Lower Lipophilicity than β-C1 analog | [5] |

| 3-substituted indole | 2-CF3-indole | 2-position | Increased Lipophilicity | [6] |

Metabolic Stability

One of the most powerful applications of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes.[4] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block sites of oxidation, thereby increasing the drug's half-life and bioavailability.

Table 2: Comparative Metabolic Stability of Fluorinated and Non-Fluorinated Compounds

| Compound | Fluorination Status | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Quinolone Analog | Non-fluorinated | Human Liver Microsomes | - | High | [7] |

| Norfloxacin | Fluorinated | Human Liver Microsomes | - | Moderate | [7] |

| Ciprofloxacin | Fluorinated | Human Liver Microsomes | - | Moderate | [7] |

| Ofloxacin | Fluorinated | Human Liver Microsomes | - | Low | [7] |

| Curcumin | Non-fluorinated | Rat Liver Microsomes | < 5 | High | [8] |

| CDPP (Curcumin Derivative) | Fluorinated | Rat Liver Microsomes | > 60 | 40.53 | [8] |

Acidity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, permeability, and target engagement. For instance, reducing the basicity of an amine can enhance its oral absorption by decreasing ionization in the gut.

Table 3: Influence of Fluorination on pKa Values

| Compound Class | Fluorination Effect | ΔpKa | Reference |

| Bicyclic Piperidine Analogs | gem-difluorination | Significant decrease | [9] |

| Benzenesulfonamides | meta-fluorine substitution | Varies with substitution pattern | [10] |

| Isoquinoline-based PARP inhibitors | 7-fluoro substitution | -0.3 | [4] |

Experimental Protocols

The successful development of fluorinated pharmaceuticals relies on robust and reproducible experimental methodologies for their synthesis, characterization, and evaluation. This section provides detailed protocols for key in vitro assays.

In Vitro Microsomal Stability Assay

This assay is fundamental for assessing the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile with an internal standard (for reaction termination)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare the test compound working solution by diluting the stock solution in buffer.

-

Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension.

-

Add the test compound working solution to initiate the reaction (final concentration typically 1-10 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex to mix.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[7][11][12][13][14][15]

-

LC-MS/MS Analysis of Fluorinated Compounds in Plasma

This protocol outlines a general procedure for the quantitative analysis of a fluorinated drug and its metabolites in a biological matrix like plasma.

Objective: To quantify the concentration of a fluorinated drug and its metabolites in plasma samples.

Materials:

-

Plasma samples containing the analyte(s)

-

Internal standard (IS) - often a stable isotope-labeled version of the analyte

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid (FA)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% FA).[16][17][18][19]

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte(s) and IS from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for each analyte and the IS.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the unknown samples.

-

Visualizing the Role of Fluorine: Signaling Pathways and Workflows

Diagrammatic representations are invaluable for understanding the complex interplay of fluorinated compounds with biological systems and their progression through the drug discovery pipeline.

Signaling Pathway of a Fluorinated Kinase Inhibitor

Many successful fluorinated drugs are kinase inhibitors. The fluorine atoms in these molecules can enhance binding affinity and selectivity for the target kinase. The following diagram illustrates a simplified signaling pathway for a generic fluorinated inhibitor of a receptor tyrosine kinase (RTK).

Caption: Simplified signaling pathway of a fluorinated receptor tyrosine kinase inhibitor.

Experimental Workflow for Fluorinated Drug Discovery

The development of a novel fluorinated drug follows a structured workflow from initial design to preclinical evaluation.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. nuvisan.com [nuvisan.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. LC-MS/MS assay of fluoropezil and its two major metabolites in human plasma: an application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) as a Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA), a fluorinated analog of N,N-dimethylacetamide (DMAc), is a high-performance polar aprotic solvent with growing interest in various fields of chemical synthesis and materials science. Its unique physicochemical properties, imparted by the strong electron-withdrawing trifluoromethyl group, offer potential advantages over conventional polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and DMAc.[1][2]

These application notes provide a comprehensive overview of the properties, potential applications, and handling protocols for TFDMA. While specific, detailed experimental protocols using TFDMA as a primary solvent are not widely available in peer-reviewed literature, this document extrapolates its potential uses based on its known characteristics and provides a framework for its application in research and development.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the electronic and physical properties of the acetamide backbone, leading to enhanced thermal stability and unique solvency characteristics.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of TFDMA is presented below, alongside a comparison with other common polar aprotic solvents.

| Property | This compound (TFDMA) | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 1547-87-1[1] | 127-19-5 | 68-12-2 | 67-68-5 |

| Molecular Formula | C₄H₆F₃NO[1] | C₄H₉NO | C₃H₇NO | C₂H₆OS |

| Molecular Weight ( g/mol ) | 141.09[1] | 87.12 | 73.09 | 78.13 |

| Boiling Point (°C) | 135-137[1] | 165 | 153 | 189 |

| Density (g/cm³) | 1.26[1] | 0.94 | 0.944 | 1.10 |

| Refractive Index | ~1.36[3] | 1.437 | 1.431 | 1.479 |

| Dipole Moment (Debye) | ~3.8[1] | 3.79 | 3.82 | 3.96 |

| Dielectric Constant | Not available | 37.8 | 36.7 | 47.2 |

Key Advantages and Potential Applications

The unique properties of TFDMA suggest its utility in a range of applications, particularly where conventional solvents may be suboptimal.

Enhanced Solubility of Fluorinated Compounds

The principle of "like dissolves like" suggests that the fluorinated nature of TFDMA makes it an excellent solvent for other fluorinated molecules. This is particularly relevant in the pharmaceutical and agrochemical industries, where the incorporation of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of active compounds.[1]

Increased Thermal and Chemical Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This contributes to the high thermal and chemical stability of TFDMA, making it suitable for reactions requiring elevated temperatures where less stable solvents like DMF might decompose.

Application in Electrochemistry

TFDMA has been identified as a potential component in electrolytes for lithium-ion batteries. Its polarity and ability to dissolve salts, coupled with its stability, can contribute to improved ionic conductivity and overall battery performance.[2]

Reagent in Trifluoroacetylation Reactions

While the focus of these notes is on its use as a solvent, it is important to note that TFDMA can also act as a trifluoroacetylating agent. This dual reactivity should be considered when planning syntheses.

Experimental Protocols (General Guidelines)

Due to the limited availability of specific protocols in the literature, the following are general guidelines for utilizing TFDMA as a solvent. Researchers should perform small-scale trials to optimize reaction conditions.

General Workflow for a Nucleophilic Substitution Reaction

This hypothetical workflow illustrates the steps for using TFDMA in a typical nucleophilic substitution reaction.

Caption: General workflow for a nucleophilic substitution reaction using TFDMA as a solvent.

Protocol:

-

Preparation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the substrate and nucleophile to a dry reaction vessel equipped with a magnetic stirrer and a condenser.

-

Add anhydrous TFDMA as the solvent. The volume will depend on the desired concentration of the reactants.

-

-

Reaction:

-

Stir the mixture at room temperature or heat to the desired temperature using an oil bath.

-

Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC/MS, or LC/MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Perform an aqueous work-up to remove TFDMA and other water-soluble components. TFDMA has low solubility in water.[4]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography.

-

Signaling Pathways and Logical Relationships

The decision-making process for selecting TFDMA as a solvent can be visualized as follows:

Caption: Decision pathway for selecting TFDMA as a potential solvent.

Safety and Handling

TFDMA is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a promising polar aprotic solvent with unique properties that may offer advantages in specific synthetic applications, particularly those involving fluorinated compounds or requiring high thermal stability. While detailed application protocols are currently scarce in the public domain, its physicochemical characteristics suggest it is a valuable tool for researchers in organic synthesis and drug development. Further investigation and publication of its use in a wider range of chemical transformations are needed to fully realize its potential.

References

Application Notes & Protocols: 2,2,2-Trifluoro-N,N-dimethylacetamide in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide synthesis in both academic research and industrial drug development. The choice of solvent is critical as it influences resin swelling, reagent solubility, and the kinetics of coupling and deprotection reactions. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been the standard.[1] However, due to increasing safety and environmental concerns, there is a growing demand for alternative solvents that can match or exceed the performance of traditional ones.[2]

This document explores the potential application of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) as a novel solvent for SPPS. TFDMA's unique properties, stemming from its trifluoromethyl group, suggest it may offer advantages in specific SPPS applications, particularly for the synthesis of "difficult" peptide sequences prone to aggregation.[3]

Physicochemical Properties of TFDMA

TFDMA is a colorless liquid with a molecular weight of 141.09 g/mol .[4][5] Its trifluoromethyl group significantly enhances its polarity and solvation capabilities.[3] A comparison of its physical properties with standard SPPS solvents is presented in Table 1.

| Property | This compound (TFDMA) | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) |

| CAS Number | 1547-87-1[4] | 68-12-2 | 872-50-4 |

| Molecular Formula | C4H6F3NO[4] | C3H7NO | C5H9NO |

| Molecular Weight | 141.09 g/mol [4] | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | 135-137 °C[3] | 153 °C | 202 °C |

| Density | 1.26 g/cm³[3] | 0.944 g/cm³ | 1.028 g/cm³ |

| Refractive Index | 1.36[4] | 1.430 | 1.470 |

| Polarity (Relative) | High (inferred) | 0.386[6] | High |

Table 1: Comparison of Physicochemical Properties of TFDMA and Standard SPPS Solvents.

Potential Applications and Advantages in SPPS

While direct experimental data on TFDMA's performance in SPPS is not extensively available in the reviewed literature, its properties suggest several potential benefits:

-

Enhanced Solvation: The high polarity imparted by the trifluoromethyl group may lead to excellent solvation of both the growing peptide chain and polar reagents, which is crucial for efficient synthesis.[1][3]

-

Disruption of Peptide Aggregation: Solvents with strong hydrogen bond-disrupting capabilities can mitigate the formation of secondary structures in the growing peptide chain, a primary cause of "difficult sequences".[7] The unique electronic nature of TFDMA may contribute positively in this regard.

-

High-Temperature Synthesis: TFDMA's relatively high boiling point (135-137 °C) makes it suitable for microwave-assisted SPPS or syntheses requiring elevated temperatures to overcome difficult couplings.[3]

Experimental Protocols (Hypothetical)

The following protocols are adapted from standard Fmoc-SPPS procedures and are provided as a starting point for the use of TFDMA.[10][11][12] Optimization will be necessary.

General Workflow

The general workflow for Fmoc-SPPS remains the same, with TFDMA substituting traditional solvents like DMF or NMP.

Caption: General workflow for Fmoc-SPPS using TFDMA.

Resin Swelling

-

Place the desired resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g) in a reaction vessel.

-

Add TFDMA (10-15 mL per gram of resin).

-

Agitate gently for at least 1-2 hours at room temperature to ensure maximal swelling.[11]

-

Drain the solvent.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in TFDMA to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in TFDMA and agitate for an additional 10-15 minutes.[2]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with TFDMA (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Monitoring: Fmoc deprotection can be quantified by measuring the UV absorbance of the collected filtrate (containing the dibenzofulvene-piperidine adduct) at approximately 301 nm.[13]

Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, HCTU; 3-5 equivalents) in TFDMA.[14]

-

Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended or a second coupling may be performed.[7][14]

-

Drain the coupling solution and wash the resin thoroughly with TFDMA (3-5 times).[2]

| Step | Reagent/Condition | Quantity/Time | Purpose |

| Resin Swelling | TFDMA | 10-15 mL/g resin, 1-2 h | Prepares the resin for synthesis.[11] |

| Fmoc Deprotection | 20% Piperidine in TFDMA | 3 min, then 10-15 min | Removes the Fmoc protecting group.[2] |

| Coupling (Standard) | Fmoc-AA/HATU/DIEA | 3-5 eq / 3-5 eq / 6-10 eq | Forms the peptide bond.[14] |

| Coupling (Difficult) | Extended time or double coupling | 2-4 h or repeat | Overcomes steric hindrance or aggregation.[7][14] |

| Washing | TFDMA | 5-7 times after deprotection, 3-5 times after coupling | Removes excess reagents and byproducts.[2] |

Table 2: Summary of a Hypothetical Fmoc-SPPS Cycle using TFDMA.

Monitoring Coupling Completion (Kaiser Test)

The Kaiser test is used to detect free primary amines. A negative result (yellow beads) after coupling indicates a complete reaction.[15][16]

-

Collect a small sample of resin beads (10-15) in a test tube.

-

Add 2-3 drops each of Reagent A (KCN in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).[15]

-

Heat the tube at 110°C for 5 minutes.[15]

-

Observe the color:

-

Blue beads/solution: Incomplete coupling (free amines present).

-

Yellow/colorless beads and solution: Complete coupling.

-

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1547-87-1 | Benchchem [benchchem.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | C4H6F3NO | CID 350491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]